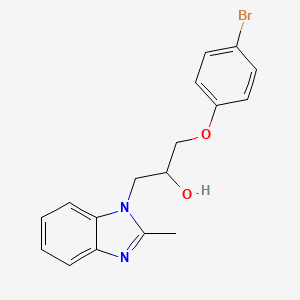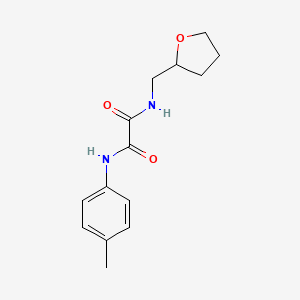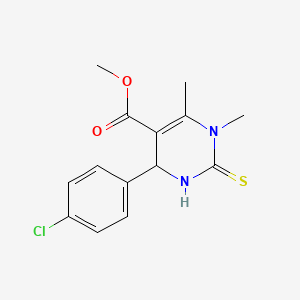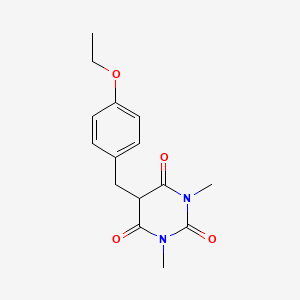
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as BIP, is a chemical compound that has gained significant attention in the field of scientific research. It is a beta-adrenergic receptor antagonist that has been identified as a potential therapeutic agent for various diseases.
Mécanisme D'action
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol acts as a beta-adrenergic receptor antagonist, which means it blocks the action of adrenaline and noradrenaline on the beta receptors. This results in a decrease in heart rate, blood pressure, and bronchodilation. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol also inhibits the expression of pro-inflammatory cytokines and chemokines, which leads to a decrease in inflammation.
Biochemical and Physiological Effects
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been shown to have various biochemical and physiological effects. It decreases the expression of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol also inhibits the activation of nuclear factor kappa B, which plays a crucial role in the regulation of inflammation. It has been shown to decrease the proliferation and migration of cancer cells and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has several advantages for lab experiments. It is stable under normal laboratory conditions and can be easily synthesized in the lab. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is also readily available from commercial sources. However, 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol also has low bioavailability, which can limit its efficacy in vivo.
Orientations Futures
There are several future directions for the study of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. Further research is needed to determine the optimal dosage and administration of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol for various diseases. The development of new formulations of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol with improved solubility and bioavailability is also needed. The potential use of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in combination with other drugs for the treatment of various diseases should also be explored. Additionally, further studies are needed to investigate the potential side effects of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol and its long-term safety.
Conclusion
In conclusion, 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has shown promising results in scientific research for its potential therapeutic applications. The synthesis method of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is straightforward, and it has been extensively studied for its anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol acts as a beta-adrenergic receptor antagonist and has several biochemical and physiological effects. Although 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has some limitations for lab experiments, it has several future directions for study, and further research is needed to determine its optimal use in various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves the reaction of 2-methyl-1H-benzimidazole with 4-bromophenol and isopropyl chloroacetate. The reaction is carried out in the presence of a catalyst and solvent, and the product is purified by column chromatography. The yield of 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is around 50%, and the purity of the product is confirmed by spectroscopic analysis.
Applications De Recherche Scientifique
1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. 1-(4-bromophenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been tested in vitro and in vivo for its efficacy in treating breast cancer, prostate cancer, and lung cancer. It has also been shown to have a neuroprotective effect in Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O2/c1-12-19-16-4-2-3-5-17(16)20(12)10-14(21)11-22-15-8-6-13(18)7-9-15/h2-9,14,21H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRYYCZBJPZFQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[1-(3-phenylpropyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B5049316.png)

![N-methyl-N-(2-phenylethyl)-5-({[2-(1-piperidinyl)ethyl]amino}methyl)imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5049330.png)
![N-(4-bromophenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5049336.png)
![N-allyl-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5049351.png)
![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B5049354.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2-methoxyphenyl)thiourea](/img/structure/B5049355.png)
![{1-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-4-piperidinyl}(phenyl)methanone](/img/structure/B5049358.png)


![N-cyclopropyl-3-{1-[4-(methylthio)benzoyl]-4-piperidinyl}propanamide](/img/structure/B5049379.png)

![4-(4-chlorophenyl)-2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5049391.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]pentanamide](/img/structure/B5049396.png)